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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of proliferating cells using
flow cytometry, employing ATTO 390 azide in a copper-catalyzed azide-alkyne cycloaddition
(CuAAC) click chemistry reaction. This method offers a robust and highly specific alternative to
traditional proliferation assays, such as BrdU staining.

Principle

The protocol is based on the incorporation of a thymidine analog, 5-ethynyl-2'-deoxyuridine
(EdU), into the DNA of actively dividing cells.[1] EAU contains an alkyne group that serves as a
handle for the subsequent covalent reaction with an azide-functionalized fluorescent dye.
ATTO 390 azide is a fluorescent probe with an azide moiety that reacts with the alkyne group
of incorporated EdU in the presence of a copper(l) catalyst.[2][3][4] This "click" reaction forms a
stable triazole linkage, resulting in highly specific and efficient labeling of cells in the S-phase of
the cell cycle.[1] The labeled cells can then be readily detected and quantified by flow
cytometry.

ATTO 390 is a coumarin-based dye with a high fluorescence quantum yield and good
photostability.[5][6] Its excitation and emission maxima are approximately 390 nm and 476 nm,
respectively, making it suitable for excitation by a violet laser.[5][7]

Experimental Protocols
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This protocol is a general guideline and may require optimization for specific cell types and
experimental conditions.

Materials

o Cells of interest
» Cell culture medium
e 5-ethynyl-2'-deoxyuridine (EdU)
e ATTO 390 azide
e Phosphate-buffered saline (PBS)
e Bovine serum albumin (BSA)
 Fixation buffer (e.g., 4% paraformaldehyde in PBS)
o Permeabilization buffer (e.g., 0.5% Triton™ X-100 or saponin-based buffer in PBS)
 Click reaction buffer components:
o Copper(ll) sulfate (CuSOa)
o Reducing agent (e.g., Sodium Ascorbate)

o Copper(l)-stabilizing ligand (e.g., THPTA) is recommended to improve reaction efficiency
and reduce cell damage.[8][9]

o DNA staining dye (optional, for cell cycle analysis, e.g., DAPI, Propidium lodide)

o Flow cytometer with a violet laser (e.g., 405 nm)

Procedure
1. Cell Culture and EdU Labeling

e Seed cells at an appropriate density in a culture plate and allow them to attach overnight.
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Add EdU to the culture medium to a final concentration of 10-50 puM.

Incubate the cells for a period that allows for sufficient incorporation of EdU into the DNA
(e.g., 1-2 hours, but can be varied depending on the cell cycle length).

Harvest the cells using standard methods (e.g., trypsinization).
Wash the cells once with 1% BSA in PBS.
. Fixation and Permeabilization

Resuspend the cell pellet in 100 pL of fixation buffer and incubate for 15 minutes at room
temperature, protected from light.

Wash the cells twice with 1% BSA in PBS.

Resuspend the cell pellet in 100 uL of permeabilization buffer and incubate for 15-20 minutes
at room temperature.

. Click Reaction

Prepare the click reaction cocktail immediately before use. For a single sample, mix the
following components in order:

o PBS

o Copper(ll) Sulfate (CuSOa)

o ATTO 390 azide

o Reducing Agent (e.g., Sodium Ascorbate)

Wash the permeabilized cells once with PBS.
Resuspend the cell pellet in the click reaction cocktail.
Incubate for 30 minutes at room temperature in the dark.

Wash the cells once with permeabilization buffer.
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4. DNA Staining (Optional)

o If cell cycle analysis is desired, resuspend the cells in a solution containing a DNA staining
dye (e.g., DAPI or Propidium lodide) according to the manufacturer's instructions.

e Incubate for 15-30 minutes at room temperature in the dark.
5. Flow Cytometry Analysis

o Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., 1% BSAin
PBS).

e Analyze the samples on a flow cytometer equipped with a violet laser for excitation of ATTO
390 (around 405 nm) and the appropriate emission filter (around 450/50 nm).[7]

 |If a DNA stain was used, use the appropriate laser and filter for its detection.

Data Presentation

Table 1: Quantitative Parameters for Flow Cytometry Protocol using ATTO 390 Azide
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Recommended
Parameter Notes
Range/Value

EdU Labeling
. Optimize for your cell type and
EdU Concentration 10 - 50 uM _ S _
desired labeling intensity.
) i i Dependent on the cell cycle
Incubation Time 30 minutes - 24 hours

length and experimental goals.

Cell Preparation

_ Adjust as needed for your
Cell Density 1 x 10° cells/mL st .
instrument.

Click Reaction Components

Titrate to find the optimal

ATTO 390 Azide 1-10puM _ _ _
signal-to-noise ratio.

Copper(ll) Sulfate (CuSOa) 1-2mM

Sodium Ascorbate 10-50 mM Should be prepared fresh.

Incubation Times

Fixation 15 minutes
Permeabilization 15 - 20 minutes
Click Reaction 30 minutes

Flow Cytometer Settings

Excitation Laser ~405 nm (Violet)

Emission Filter ~450/50 nm Bandpass

Mandatory Visualization
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Caption: Experimental workflow for labeling proliferating cells.
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Caption: Cell cycle and EdU incorporation for fluorescent labeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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